molecular formula C13H9Cl2N3OS B2906489 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-41-7

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2906489
CAS No.: 866014-41-7
M. Wt: 326.2
InChI Key: CAWVXGDBBGUXCD-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide group and a pyridine ring, both substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 2-chloropyridine-3-amine to form the final product . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using solvents like acetone to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. As a thiourea derivative, it can form chelates with transition metals, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms on both the benzamide and pyridine rings enhances its potential for forming metal complexes and interacting with biological targets .

Properties

IUPAC Name

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-5-2-1-4-8(9)12(19)18-13(20)17-10-6-3-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVXGDBBGUXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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